sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate
Overview
Description
Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a nitro group at the fourth position of the pyrazole ring and a sodium salt of a carboxylate group at the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fourth position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the 2-methyl group.
Carboxylation: The alkylated pyrazole is then reacted with a carboxylating agent to introduce the propanoate group.
Neutralization: Finally, the carboxylic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst, or metal hydrides.
Reduction: Nitric acid, sulfuric acid, or other strong oxidizing agents.
Substitution: Electrophiles such as halogens, alkylating agents, or acylating agents.
Major Products:
Reduction: 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoate.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but without the sodium salt.
2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoate: Reduced form with an amino group instead of a nitro group.
2-methyl-3-(4-chloro-1H-pyrazol-1-yl)propanoate: Substituted with a chlorine atom instead of a nitro group.
Uniqueness: Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
IUPAC Name |
sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.Na/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14;/h2,4-5H,3H2,1H3,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBSIVCGDNXMH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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